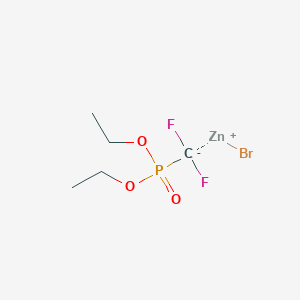

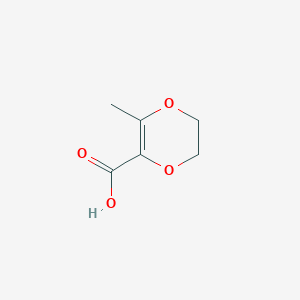

dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

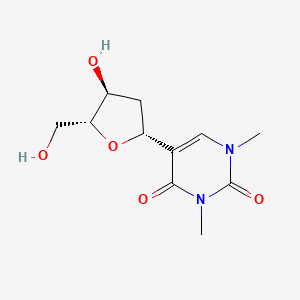

This compound, also known as (2S,3S,5S,6S)-5,6-DIMETHOXY-5,6-DIMETHYL-[1,4]DIOXANE-2,3-DICARBOXYLIC DIMETHYL ESTER, has the molecular formula C10H16O8 . It has a molecular weight of 264.23 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Aplicaciones Científicas De Investigación

Organic Synthesis and Drug Precursors

- The compound has been utilized in the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which serve as useful drug precursors or perspective ligands (Dotsenko et al., 2019).

- It represents a stable alternative to glyceraldehyde acetonide, highlighting its importance in synthetic organic chemistry for building related compounds from inexpensive D-mannitol (Ley & Michel, 2003).

Antibacterial Activity

- Dimethoxane derivatives have shown potential antibacterial activity, indicating their use in preserving pharmaceutical and cosmetic formulations (Woolfson, 1977).

Synthesis of Functionalized Derivatives

- The compound serves as a precursor for the synthesis of functionalized cyclohexene derivatives via [4+2] cycloaddition reactions, demonstrating its utility in generating biologically relevant materials (Shimizu et al., 2021).

Structural Mimic and Mannosidase Stability

- It has been designed as a structural mimic of α(1,2)mannobioside, undergoing structural analysis and showing significant stability against mannosidase, indicating its potential in developing mannosidase inhibitors (Mari et al., 2004).

Inclusion Compounds and Crystal Structures

- Research into the crystal structures of inclusion compounds involving derivatives of dimethyl 1,4-dioxane dicarboxylate reveals their potential in forming stable complexes with guest molecules, providing insights into supramolecular chemistry and materials science (Ermer & Lindenberg, 1991).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate' involves the protection of a diol followed by esterification with dimethyl carbonate. The diol is obtained from a diastereoselective reduction of a diketone intermediate, which is synthesized from commercially available starting materials.", "Starting Materials": [ "2,5-dimethoxy-2,5-dimethylhexane", "Sodium borohydride", "Acetic acid", "Dimethyl carbonate", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Reduction of 2,5-dimethoxy-2,5-dimethylhexane with sodium borohydride in acetic acid to obtain the corresponding diol.", "Step 2: Protection of the diol with dimethyl carbonate in the presence of sodium hydroxide to form the corresponding carbonate.", "Step 3: Deprotection of the carbonate with methanol and water to obtain the diketone intermediate.", "Step 4: Esterification of the diketone intermediate with dimethyl carbonate in the presence of sodium hydroxide to form the desired compound." ] } | |

Número CAS |

241811-65-4 |

Fórmula molecular |

C12H20O8 |

Peso molecular |

292.28 g/mol |

Nombre IUPAC |

dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate |

InChI |

InChI=1S/C12H20O8/c1-11(17-5)12(2,18-6)20-8(10(14)16-4)7(19-11)9(13)15-3/h7-8H,1-6H3/t7-,8-,11-,12-/m0/s1 |

Clave InChI |

CIDSXIYWZMWIAF-OSTYVCCYSA-N |

SMILES isomérico |

C[C@]1([C@@](O[C@@H]([C@H](O1)C(=O)OC)C(=O)OC)(C)OC)OC |

SMILES |

CC1(C(OC(C(O1)C(=O)OC)C(=O)OC)(C)OC)OC |

SMILES canónico |

CC1(C(OC(C(O1)C(=O)OC)C(=O)OC)(C)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1611351.png)

![3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611365.png)